molecular formula C14H21ClS2 B1371290 3,5-Bis(tert-butylthio)-1-chlorobenzene CAS No. 260968-02-3

3,5-Bis(tert-butylthio)-1-chlorobenzene

Cat. No.: B1371290
CAS No.: 260968-02-3
M. Wt: 288.9 g/mol
InChI Key: QVEUHOXOWGXTJG-UHFFFAOYSA-N
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Description

3,5-Bis(tert-butylthio)-1-chlorobenzene is an organic compound characterized by the presence of two tert-butylthio groups and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(tert-butylthio)-1-chlorobenzene typically involves the introduction of tert-butylthio groups onto a chlorobenzene ring. One common method is the reaction of 3,5-dichlorobenzene with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(tert-butylthio)-1-chlorobenzene can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: 3,5-Bis(tert-butylthio)benzene.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3,5-Bis(tert-butylthio)-1-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(tert-butylthio)-1-chlorobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The tert-butylthio groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(tert-butylthio)benzyl Bromide: Similar structure but with a bromine atom instead of chlorine.

    3,5-Bis(tert-butylthio)benzyl Alcohol: Contains a hydroxyl group instead of chlorine.

    3,5-Bis(tert-butylthio)benzaldehyde: Contains an aldehyde group instead of chlorine.

Uniqueness

3,5-Bis(tert-butylthio)-1-chlorobenzene is unique due to the presence of both tert-butylthio groups and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1,3-bis(tert-butylsulfanyl)-5-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClS2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUHOXOWGXTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=CC(=C1)Cl)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626971
Record name 1,3-Bis(tert-butylsulfanyl)-5-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260968-02-3
Record name 1,3-Bis(tert-butylsulfanyl)-5-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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